molecular formula C13H14N8 B11844427 5-((6-(Piperazin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-(Piperazin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B11844427
M. Wt: 282.30 g/mol
InChI Key: VUIYZWJEDNHICB-UHFFFAOYSA-N
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Description

5-((6-(Piperazin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a pyrimidine ring, and a pyrazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-(Piperazin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 6-chloropyrimidine-4-amine with piperazine under controlled conditions to form 6-(piperazin-1-yl)pyrimidine-4-amine. This intermediate is then reacted with 2-chloropyrazine-5-carbonitrile to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-((6-(Piperazin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings .

Scientific Research Applications

5-((6-(Piperazin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-((6-(Piperazin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their enzyme inhibitory properties.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Investigated for their anti-tubercular activity.

Uniqueness

5-((6-(Piperazin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile stands out due to its unique combination of piperazine, pyrimidine, and pyrazine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N8

Molecular Weight

282.30 g/mol

IUPAC Name

5-[(6-piperazin-1-ylpyrimidin-4-yl)amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C13H14N8/c14-6-10-7-17-12(8-16-10)20-11-5-13(19-9-18-11)21-3-1-15-2-4-21/h5,7-9,15H,1-4H2,(H,17,18,19,20)

InChI Key

VUIYZWJEDNHICB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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